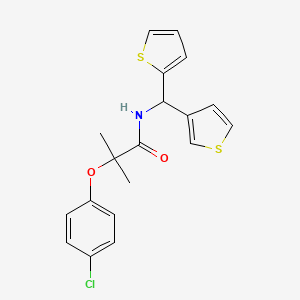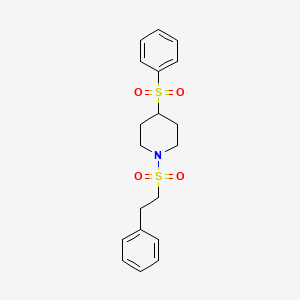![molecular formula C17H34ClNO2 B2712391 1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217729-48-0](/img/structure/B2712391.png)
1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound with applications across various scientific fields. It stands out for its molecular complexity and distinct bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps:
Formation of the bicyclic core: : Starting with a base compound like camphene, subject it to reactions involving specific catalysts to obtain the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold.
Attachment of tert-butylamino group: : Use tert-butylamine in a reaction with a suitable halide derivative of the bicyclic core, facilitating the formation of a stable bond.
Linking to the propan-2-ol structure: : Employing a linker, often requiring reagents like epichlorohydrin, followed by controlled hydrolysis and etherification steps.
Industrial Production Methods: Industrially, the process is scaled up using:
Continuous-flow reactors: : Ensuring precise control over reaction parameters.
Optimized catalysts: : Such as Palladium/C or Platinum-based catalysts, which enhance efficiency and yield.
Rigorous purification steps: : Using chromatographic techniques and recrystallization to achieve high-purity end products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes several reactions:
Oxidation: : Reacts with strong oxidizing agents like potassium permanganate, leading to cleavage or modification of functional groups.
Reduction: : Lithium aluminium hydride can reduce ketone or ester intermediates during its synthesis.
Substitution: : Involves nucleophilic substitution reactions, especially in the halide forms of intermediates.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran, and methanol.
Primary alcohols: : Through controlled reduction reactions.
Secondary amines: : Via substitution reactions involving the tert-butylamino group.
Applications De Recherche Scientifique
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds use in various fields:
Chemistry: : As a reagent in complex organic synthesis and studies of reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential beta-adrenergic receptor activity.
Industry: : Utilized in the development of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The compound's action mechanism involves:
Beta-adrenergic receptors: : Potential binding and modulation of these receptors, impacting cellular signal transduction pathways.
Molecular pathways: : Influencing pathways related to cAMP production and phosphatidylinositol turnover.
Comparaison Avec Des Composés Similaires
Unique Characteristics: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to:
Bicyclic structure: : Offering unique steric properties and reactivity.
Tert-butylamino group: : Providing distinct pharmacological interactions.
1-(tert-Butylamino)-2-methylpropan-2-ol hydrochloride: : Similar in functional groups but lacks the bicyclic core.
3-(tert-Butylamino)-1-phenylpropan-2-ol hydrochloride: : Features a phenyl group instead of the bicyclic structure.
1-(tert-Butylamino)-3-(4-methoxyphenyl)propan-2-ol hydrochloride: : Another variant with a different aromatic substitution.
There you have it! A detailed look at this compound and its fascinating characteristics and applications.
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-15(2,3)18-10-13(19)11-20-14-9-12-7-8-17(14,6)16(12,4)5;/h12-14,18-19H,7-11H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWSMCVMHOBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CNC(C)(C)C)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
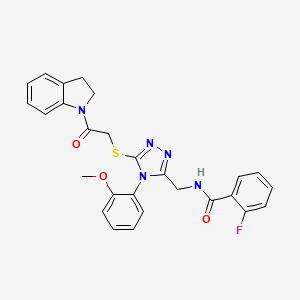
![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2712316.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712319.png)
![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/new.no-structure.jpg)
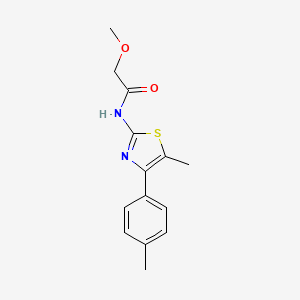
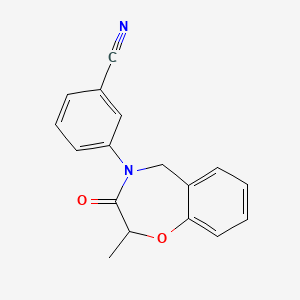
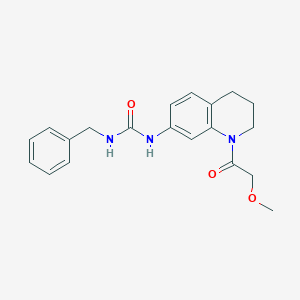

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2712328.png)
